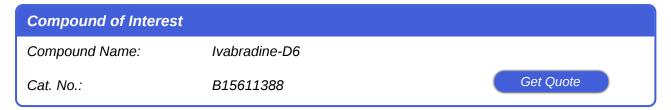


A Technical Guide to High-Purity Ivabradine-D6 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity deuterated Ivabradine (Ivabradine-D6), a critical tool for researchers in pharmacology and drug development. This document outlines the commercial availability, analytical characterization, and relevant experimental protocols for the effective use of this stable isotope-labeled standard.

Commercial Availability and Specifications of High-Purity Ivabradine-D6

High-purity **Ivabradine-D6** is available from several specialized chemical suppliers. It is typically supplied as the hydrochloride salt for enhanced stability and solubility. While specifications can vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to always consult the batch-specific Certificate of Analysis (CoA) for precise figures.



Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity	Notes
MedChemEx press	Ivabradine-d6 hydrochloride	2070009-63- 9	96.26%	Not specified on the product page	Certificate of Analysis and SDS are available upon request.
Simson Pharma	Ivabradine- D6 Hydrochloride	2070009-63- 9	Not specified	Not specified	Accompanied by a Certificate of Analysis.[1]
BOC Sciences	Ivabradine- [d6] hydrochloride	2070009-63- 9	98% by CP	Not specified	White to Off- white Solid.
Cayman Chemical	rac-N- desmethyl Ivabradine-d6 (hydrochlorid e)	2804269-05- 2	>99% deuterated forms (d1-d6)	≥99% deuterated forms (d1-d6) [2][3]	This is a metabolite, but indicates the level of detail available for isotopic purity.[2][3]
Aaron Chemistry	Ivabradine-d6 (hydrochlorid e)	2070009-63- 9	98%	Not specified	
LGC Standards (TRC)	Not directly listed, but supplies related compounds	-	>95% (HPLC) for related compounds[4]	Not specified	Provides detailed CoAs for their products.[5] [6][7]

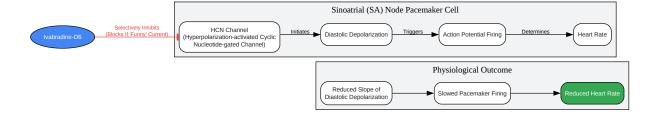
Note: Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), while isotopic purity and



enrichment are determined by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action: The "Funny" Current Inhibition Pathway

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[8] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the diastolic depolarization phase of the cardiac action potential, thus controlling the heart rate.[8] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or blood pressure.[8]



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Ivabradine's selective inhibition of the HCN channel and its effect on heart rate.

Experimental Protocols

The use of **Ivabradine-D6** as an internal standard in quantitative assays is its primary application in research. Below are detailed methodologies for its characterization and use.

Quality Control and Purity Assessment by Quantitative NMR (qNMR)



Quantitative NMR (qNMR) is a primary analytical method for determining the purity of chemical substances without the need for a reference standard of the analyte itself.[8][9][10][11]

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial using an analytical balance.
 - Accurately weigh a suitable amount of Ivabradine-D6 into the same vial to achieve a molar ratio between 0.5 and 2 relative to the internal standard.
 - Record the exact masses of both the internal standard and the Ivabradine-D6.
 - Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution through vortexing or sonication.
 - Transfer the solution to a high-precision 5 mm NMR tube.
- NMR Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire a proton (¹H) NMR spectrum.
 - Key Parameters:
 - Pulse Angle: 90° pulse for maximum signal intensity.
 - Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for small molecules).
 - Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
 - Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.



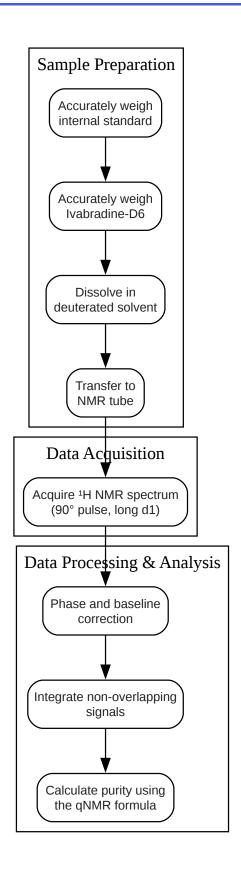
- Data Processing and Analysis:
 - Apply a line broadening of 0.1 0.3 Hz using an exponential window function.
 - Carefully phase the spectrum and perform baseline correction.
 - Integrate a well-resolved, non-overlapping signal for both the internal standard and Ivabradine-D6.
 - Calculate the purity of **Ivabradine-D6** using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

- ∘ I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- \circ m = mass
- P = Purity of the standard





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A typical workflow for quantitative NMR (qNMR) analysis.



Quantification in Biological Matrices by LC-MS/MS

Ivabradine-D6 is an ideal internal standard for the quantification of Ivabradine in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

- Sample Preparation (Protein Precipitation):
 - \circ To 100 µL of plasma sample, add 10 µL of a working solution of **Ivabradine-D6** (as internal standard).
 - Add 600 μL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 150 x 4.6 mm, 3.5 μm) is suitable.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]
 [13][14]
 - Flow Rate: Typically 0.5 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Tandem Mass Spectrometry (MS/MS):

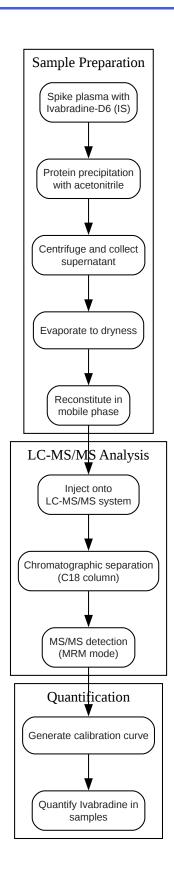






- Ionization Mode: Positive Electrospray Ionization (ESI+).[12][13]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ivabradine: m/z 469.2 -> 177.1[13]
 - **Ivabradine-D6**: m/z 475.2 -> 177.1 (or other appropriate product ion)
- Optimize cone voltage and collision energy for both analyte and internal standard to achieve maximum sensitivity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Ivabradine to Ivabradine D6 against the concentration of Ivabradine standards.
 - Determine the concentration of Ivabradine in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Workflow for the quantification of Ivabradine in biological matrices using **Ivabradine-D6** as an internal standard.

Conclusion

High-purity **Ivabradine-D6** is an indispensable tool for researchers engaged in the study of Ivabradine's pharmacokinetics, metabolism, and mechanism of action. Its use as an internal standard in LC-MS/MS assays ensures accurate and precise quantification, while its well-defined properties allow for its use in various other research applications. The experimental protocols outlined in this guide provide a solid foundation for the effective implementation of **Ivabradine-D6** in a research setting. For the most accurate and reliable results, it is imperative to obtain and consult the batch-specific Certificate of Analysis from the commercial supplier.

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